Methyl 14-methylpentadecanoate
Overview
Description
Preparation Methods
The synthesis of 14-methyl Pentadecanoic Acid methyl ester typically involves the esterification of 14-methylpentadecanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
14-methyl Pentadecanoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major products formed from these reactions include alcohols, ketones, and various substituted derivatives .
Scientific Research Applications
14-methyl Pentadecanoic Acid methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 14-methyl Pentadecanoic Acid methyl ester involves its incorporation into biofilms produced by VRSA. This incorporation enhances the stability and resistance of the biofilm to antibiotics . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with the bacterial cell membrane, altering its properties and contributing to biofilm formation .
Comparison with Similar Compounds
14-methyl Pentadecanoic Acid methyl ester can be compared with other similar compounds, such as:
Pentadecanoic acid methyl ester: This compound has a similar structure but lacks the methyl group at the 14th position, making it less hydrophobic and less effective in biofilm formation.
Methyl isohexadecanoate: Another similar compound with a different branching pattern, which affects its physical and chemical properties.
The uniqueness of 14-methyl Pentadecanoic Acid methyl ester lies in its specific methylation pattern, which enhances its hydrophobicity and its role in biofilm formation .
Properties
IUPAC Name |
methyl 14-methylpentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCWJNDXBPEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199289 | |
Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-60-2 | |
Record name | Methyl 14-methylpentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 14-methylpentadecanoate and where is it found?
A1: this compound is a fatty acid methyl ester (FAME) found naturally in various plant species. It has been identified in the bark of Huru crepitans [], the leaves of Iresine herbistii [], Combretum dolichopentalum [], and Hyptis verticillata [], the flowers of Magnolia coco [], and in rice false smut balls []. It has also been found in the lipid profile of white grubs [].
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C17H34O2 and its molecular weight is 270.45 g/mol. This information is consistently reported across multiple studies analyzing its presence in different plant species [, , ].
Q3: What analytical techniques are commonly used to identify and quantify this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various samples [, , , , , , , , ]. This technique allows for the separation and identification of individual compounds within a complex mixture, followed by determination of their relative abundance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.